N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide
説明
特性
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-5-6-16-12(3-7-17-8-4-12)9-13-11(15)10-1-2-10/h10,14H,1-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRGMJXIOICLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. The compound's unique structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is , with a molecular weight of approximately 355.5 g/mol. The compound features a cyclopropanecarboxamide group linked to a tetrahydrothiopyran unit through a methylene bridge, which is further substituted with a hydroxyethoxy group that enhances solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄S |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2176124-78-8 |
Biological Activity Overview
Research indicates that N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. This compound has been studied for its potential roles in various therapeutic contexts, including cancer treatment and antimicrobial applications.
The compound's mechanism of action involves binding to specific enzymes and receptors, influencing cellular pathways. Studies have shown that it can inhibit enzymatic activities by occupying active sites, which may lead to altered biochemical pathways relevant to disease processes.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study on similar compounds within the tetrahydrothiopyran class indicated significant antibacterial properties against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. The structural similarities suggest that N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide may exhibit comparable efficacy against bacterial infections . -
Enzyme Inhibition :
Interaction studies have revealed that the compound can effectively inhibit certain enzymes critical for cellular metabolism. For instance, its binding affinity to specific targets has been characterized through molecular docking studies, indicating potential for drug development aimed at modulating these enzymes . -
Therapeutic Applications :
The unique combination of functional groups in the compound allows for diverse therapeutic applications. Research suggests its utility in treating conditions such as cancer, where modulation of specific signaling pathways can lead to reduced tumor growth .
Comparative Analysis
To better understand the uniqueness of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide, it is beneficial to compare it with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene-2-carboxylic acid | Simple thiophene derivative | Lacks tetrahydrothiopyran moiety |
| 2-Aminothiophene-3-carboxylic acid | Amino-substituted thiophene | Different biological activity due to distinct functional groups |
| N-acylated oxazolidinones | Oxazolidinone derivatives | Enhanced activity against specific pathogens |
The comparison highlights how the combination of structural elements in N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide confers unique chemical and biological properties not present in simpler derivatives.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s cyclopropanecarboxamide moiety is shared with several pharmacologically active analogs, but its tetrahydro-2H-thiopyran backbone distinguishes it from others. Key comparisons include:
(a) N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide linked to a phenyl group substituted with a pyrazole ring.
- Activity: Reported as a novel bioherbicidal agent, likely due to its aromatic heterocycle enhancing interaction with plant enzymes .
- Contrast : The target compound’s thiopyran ring may confer greater conformational rigidity and sulfur-mediated electronic effects compared to the phenyl-pyrazole system .
(b) Tozasertib Lactate (MK-0457/VX-680)
- Structure : Cyclopropanecarboxamide linked to a pyrimidinyl-sulfanyl-phenyl group, with additional piperazine and pyrazole substituents.
- Activity : Potent antineoplastic agent targeting Aurora kinases, validated in clinical trials .
(c) Heterocyclic Tranylcypromine Derivatives (e.g., 4a, 4b, 5b)
Physicochemical and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
